molecular formula C32H43N5O11 B8049523 Ac-Val-Glu-DL-Ile-Asp-AMC

Ac-Val-Glu-DL-Ile-Asp-AMC

Cat. No. B8049523
M. Wt: 673.7 g/mol
InChI Key: QMXIJZDGCJEANV-YPBMFZGESA-N
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Description

Ac-VEID-AMC (ammonium acetate salt) is a fluorogenic substrate based on the caspase-6 cleavage site in lamin A at amino acids VEID during apoptosis. It is also cleaved by related proteases, including caspase-8. Caspase activity can be quantified by fluorescent detection of free 7-amino-4-methylcoumarin, which is excited at 340-360 nm and emits at 440-460 nm .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ac-VEID-AMC involves the coupling of N-acetyl-L-valyl-L-α-glutamyl-L-isoleucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-α-asparagine with ammonium acetate. The reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL .

Industrial Production Methods: Industrial production methods for Ac-VEID-AMC are not widely documented. the compound is generally produced in research laboratories and supplied by chemical companies for scientific research purposes .

Chemical Reactions Analysis

Scientific Research Applications

Ac-VEID-AMC is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as a fluorogenic substrate for detecting caspase-6 activity during apoptosis. This makes it valuable for studying cell death mechanisms and related processes .

Applications in Chemistry:

  • Used as a substrate in enzymatic assays to study protease activity.

Applications in Biology:

  • Employed in apoptosis research to quantify caspase-6 activity.
  • Utilized in cell biology to study the mechanisms of cell death.

Applications in Medicine:

  • Applied in cancer research to understand the role of caspases in tumor cell apoptosis.
  • Used in drug discovery to screen for potential inhibitors of caspase activity.

Applications in Industry:

Mechanism of Action

Ac-VEID-AMC exerts its effects by serving as a substrate for caspase-6 and related proteases. Upon cleavage by these enzymes, the compound releases free 7-amino-4-methylcoumarin, which can be detected by its fluorescence. This allows for the quantification of caspase activity and the study of apoptosis mechanisms .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Ac-VEID-AMC is unique in its specificity for caspase-6 and its ability to release a fluorescent product upon cleavage. Similar compounds include other fluorogenic substrates for caspases, such as Ac-DEVD-AMC (specific for caspase-3) and Ac-IETD-AMC (specific for caspase-8) .

List of Similar Compounds:

  • Ac-DEVD-AMC
  • Ac-IETD-AMC
  • Ac-LEHD-AMC (specific for caspase-9)

These compounds share similar applications in apoptosis research but differ in their specificity for various caspases .

properties

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N5O11/c1-7-16(4)28(37-29(44)21(10-11-24(39)40)35-31(46)27(15(2)3)33-18(6)38)32(47)36-22(14-25(41)42)30(45)34-19-8-9-20-17(5)12-26(43)48-23(20)13-19/h8-9,12-13,15-16,21-22,27-28H,7,10-11,14H2,1-6H3,(H,33,38)(H,34,45)(H,35,46)(H,36,47)(H,37,44)(H,39,40)(H,41,42)/t16-,21-,22-,27-,28?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXIJZDGCJEANV-YPBMFZGESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43N5O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

673.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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